molecular formula C25H29N5O3 B11238955 2,3-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

2,3-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

Cat. No.: B11238955
M. Wt: 447.5 g/mol
InChI Key: NANMYAYBCPFSDF-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with methoxy groups and a pyrimidine ring, which is further functionalized with a piperidine moiety. The unique structure of this compound allows it to interact with biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,3-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the amine group on the benzamide reacts with a halogenated pyrimidine derivative.

    Functionalization with Piperidine:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

2,3-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biology: It is used in biological assays to study its effects on cellular processes and its potential as a drug candidate.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Industry: It is used in the synthesis of other complex organic molecules and as a building block in the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target’s role in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Gefitinib: Another tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: Similar to gefitinib, used in the treatment of various cancers.

Uniqueness

2,3-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and piperidine groups. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

2,3-dimethoxy-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C25H29N5O3/c1-17-16-22(30-14-5-4-6-15-30)29-25(26-17)28-19-12-10-18(11-13-19)27-24(31)20-8-7-9-21(32-2)23(20)33-3/h7-13,16H,4-6,14-15H2,1-3H3,(H,27,31)(H,26,28,29)

InChI Key

NANMYAYBCPFSDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)N4CCCCC4

Origin of Product

United States

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